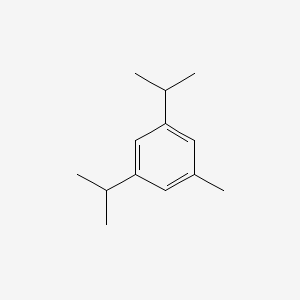

1,3-DI-ISO-PROPYL-5-METHYLBENZENE

Description

The exact mass of the compound Benzene, 1-methyl-3,5-bis(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-9(2)12-6-11(5)7-13(8-12)10(3)4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOALUUXENHDLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184636 | |

| Record name | Benzene, 1-methyl-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-14-9 | |

| Record name | Benzene, 1-methyl-3,5-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3055-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIISOPROPYLTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of toluene with isopropanol, a significant reaction in industrial chemistry for the synthesis of cymene isomers, particularly the commercially valuable p-cymene. This document details the underlying reaction mechanisms, explores the variety of catalysts employed, presents quantitative data on reaction outcomes under different conditions, and provides detailed experimental protocols.

Introduction

The Friedel-Crafts alkylation of toluene with isopropanol is a classic example of electrophilic aromatic substitution, where an isopropyl group is introduced onto the toluene ring. The primary products are ortho-, meta-, and para-cymene. p-Cymene is a particularly important intermediate in the production of cresols, polymers, and various fine chemicals.[1][2] Traditional methods for this reaction have utilized homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃). However, due to environmental and practical concerns associated with these catalysts, including their corrosive nature and difficulty in separation, significant research has focused on the development of heterogeneous solid acid catalysts, such as zeolites.[1][3]

Reaction Mechanism

The alkylation of toluene with isopropanol over a solid acid catalyst, such as a zeolite, proceeds through a well-established Friedel-Crafts mechanism. The reaction is initiated by the protonation of isopropanol on the Brønsted acid sites of the catalyst, followed by dehydration to form an isopropyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich toluene ring to form a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex regenerates the aromaticity of the ring and releases a proton, completing the catalytic cycle. The methyl group of toluene is an ortho-, para-directing group, leading primarily to the formation of o- and p-cymene. However, subsequent isomerization reactions can lead to the formation of the thermodynamically more stable m-cymene, particularly at higher temperatures.[1]

Catalytic Systems

A range of catalysts has been investigated for the isopropylation of toluene. While traditional Lewis acids like AlCl₃ are effective, the focus of modern research is on solid acid catalysts due to their environmental and process advantages.

3.1. Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers.

-

SAPO-5: A silicoaluminophosphate molecular sieve with a large pore structure. Studies have shown that the silicon content in SAPO-5 catalysts influences their acidity and, consequently, the conversion of toluene.[1][2]

-

ZSM-5: A medium-pore zeolite that can exhibit shape selectivity towards the para isomer (p-cymene). Modification of HZSM-5 with silica deposition on the external surface can further enhance the selectivity for p-cymene by deactivating non-selective acid sites.

-

Ce-exchanged NaX zeolite: A modified large-pore zeolite that has demonstrated enhanced catalytic activity for toluene isopropylation.[3]

Quantitative Data on Reaction Parameters

The yield, conversion, and isomer selectivity of the Friedel-Crafts alkylation of toluene with isopropanol are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Temperature on Toluene Alkylation over SAPO-5c Catalyst

| Temperature (K) | Toluene Conversion (%) | Cymene Yield (%) | p-Cymene Selectivity (%) | m-Cymene Selectivity (%) | o-Cymene Selectivity (%) |

| 453 | 15.2 | 14.8 | 75.1 | 8.2 | 16.7 |

| 483 | 22.5 | 21.9 | 72.3 | 10.5 | 17.2 |

| 513 | 28.1 | 27.5 | 68.4 | 12.5 | 19.1 |

| 553 | 24.3 | 23.6 | 65.2 | 11.8 | 23.0 |

Reaction Conditions: Toluene/Isopropanol mole ratio = 4, WHSV = 4 h⁻¹. Data extracted from a study by Upadhyayula, S. (2009).[1]

Table 2: Effect of Toluene/Isopropanol Molar Ratio over SAPO-5c Catalyst

| Toluene/Isopropanol Molar Ratio | Toluene Conversion (%) | Cymene Yield (%) | Total Cymene Selectivity (%) |

| 2 | 35.2 | 24.6 | 70.0 |

| 4 | 28.1 | 27.5 | 85.0 |

| 6 | 22.5 | 21.4 | 95.0 |

| 8 | 18.9 | 17.9 | 95.0 |

Reaction Conditions: Temperature = 513 K, WHSV = 4 h⁻¹. Data extracted from a study by Upadhyayula, S. (2009).[1]

Table 3: Isomer Distribution with Different Catalysts

| Catalyst | Temperature (°C) | o-Cymene (%) | m-Cymene (%) | p-Cymene (%) | Reference |

| H₃PO₄/MCM-41 | Not specified | - | - | Predominant | El-Alim et al. (2010) |

| Ce-NaX Zeolite | 160 - 240 | Not detected | Present | Present | Barman et al. (2005)[3] |

| AlCl₃-Nitromethane | Not specified | 38 | 27 | 35 | As referenced in El-Alim et al. (2010) |

| HF | Not specified | 41 | 26 | 33 | As referenced in El-Alim et al. (2010) |

Experimental Protocols

This section provides a generalized experimental protocol for the vapor-phase alkylation of toluene with isopropanol using a solid acid catalyst in a fixed-bed reactor.

5.1. Catalyst Preparation (Example: SAPO-5)

A typical synthesis of SAPO-5 involves the hydrothermal crystallization of a gel containing sources of aluminum, silicon, phosphorus, and a structure-directing agent (template).

-

Prepare a solution of phosphoric acid in deionized water.

-

Slowly add an aluminum source (e.g., pseudoboehmite) to the phosphoric acid solution with vigorous stirring.

-

Add a silica source (e.g., silica sol) to the mixture and continue stirring to form a homogeneous gel.

-

Add the organic template (e.g., triethylamine) to the gel.

-

Transfer the final gel to a Teflon-lined stainless-steel autoclave and heat under autogenous pressure at a specified temperature (e.g., 200°C) for a set duration (e.g., 24 hours).

-

After crystallization, cool the autoclave, and separate the solid product by filtration.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

-

Dry the catalyst at 110°C overnight.

-

Calcine the dried catalyst in air at a high temperature (e.g., 550°C) for several hours to remove the organic template and activate the catalyst.

5.2. Catalytic Reaction Procedure

The alkylation reaction is typically carried out in a continuous flow, fixed-bed reactor system.

-

Catalyst Loading: Load a known weight of the prepared catalyst (typically in pelletized and sieved form) into a tubular reactor (e.g., stainless steel or quartz). The catalyst is usually supported on quartz wool.

-

Catalyst Activation: Activate the catalyst in-situ by heating it to a high temperature (e.g., 500°C) under a flow of an inert gas (e.g., nitrogen) for a few hours to remove any adsorbed water.

-

Reaction Initiation: Cool the reactor to the desired reaction temperature.

-

Reactant Feeding: Introduce a liquid feed mixture of toluene and isopropanol at a specific molar ratio into the system using a high-performance liquid chromatography (HPLC) pump. The liquid feed is vaporized and preheated before entering the reactor.

-

Reaction Execution: Maintain the desired reaction temperature, pressure, and weight hourly space velocity (WHSV) for the duration of the experiment.

-

Product Collection and Analysis: The effluent from the reactor is cooled in a condenser to liquefy the products. The liquid products are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity of the products. A standard internal standard method is often used for quantification.

Conclusion

The Friedel-Crafts alkylation of toluene with isopropanol remains a cornerstone reaction for the synthesis of cymene isomers. The transition from traditional homogeneous catalysts to heterogeneous solid acid catalysts, particularly shape-selective zeolites, has marked a significant advancement in making this process more environmentally benign and efficient. The choice of catalyst and the fine-tuning of reaction parameters such as temperature and reactant molar ratio are critical in maximizing the yield of the desired p-cymene isomer. Further research in catalyst design, focusing on enhancing para-selectivity and catalyst stability, will continue to be a key area of investigation for both academic and industrial researchers.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 1,3-Di-iso-propyl-5-methylbenzene

This technical guide provides a comprehensive overview of the physical properties of this compound, a polysubstituted aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound in their work. While not a common pharmaceutical agent itself, its structural motifs are relevant in medicinal chemistry, and understanding its physical characteristics is crucial for its handling, synthesis, and potential application as a starting material or intermediate.

Chemical Identity

-

Molecular Formula: C₁₃H₂₀[2]

-

IUPAC Name: 1,3-diisopropyl-5-methylbenzene[3]

-

Synonyms: Benzene, 1-methyl-3,5-bis(1-methylethyl)-[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 176.30 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room Temperature or Refrigerator | [2][3] |

Note: There is conflicting information regarding the physical state at room temperature. One source indicates it is a solid, while its derivatives are often liquids. Further experimental verification may be needed depending on the application.

Computed Properties

Computational chemistry provides valuable insights into the behavior of molecules. The following table lists some of the computed properties for this compound.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.24182 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

The high LogP value suggests that this compound is a highly lipophilic compound with poor water solubility, a common characteristic of aromatic hydrocarbons.[5] The absence of hydrogen bond donors and acceptors further indicates its nonpolar nature.

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental protocols for measuring key physical properties of liquid organic compounds. These methods can be adapted for this compound if it is in a liquid state or melted.

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a common and efficient technique for its determination.[6][7]

Protocol: Thiele Tube Method [6][7]

-

Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed in a small glass vial (Durham tube).[6] A capillary tube, sealed at one end, is inverted and placed into the vial.

-

Apparatus Setup: The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated.[6] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube.[6] The heat is then removed.

-

Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[6][7]

Density is a fundamental property that relates the mass of a substance to its volume.[8]

Protocol: Mass and Volume Measurement [8][9][10][11]

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

-

Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[8][9]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[8]

The refractive index is a measure of how light propagates through a substance and is a useful property for identifying and assessing the purity of compounds.[12]

Protocol: Abbe Refractometer [13][14]

-

Calibration: The Abbe refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The temperature is noted, and a correction factor is applied if the measurement temperature differs from the standard reference temperature (usually 20°C or 25°C).

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Determining the Density of a Liquid.

Caption: Workflow for Measuring Refractive Index using an Abbe Refractometer.

Relevance in Research and Drug Development

While this compound is not a therapeutic agent, its properties are of interest to researchers and drug development professionals for several reasons:

-

Scaffold for Synthesis: The substituted benzene ring can serve as a starting point or intermediate in the synthesis of more complex molecules with potential biological activity. The isopropyl groups can influence the steric and electronic properties of derivatives.

-

Understanding Structure-Activity Relationships (SAR): Studying the effects of alkyl substitutions on a benzene ring provides fundamental insights into how molecular structure affects physical and chemical properties. This knowledge is transferable to the design of drug candidates.

-

Excipient and Formulation Studies: Although unlikely to be a primary excipient, understanding the solubility and lipophilicity of such molecules can inform the development of formulations for poorly soluble drug compounds.

References

- 1. This compound | 3055-14-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3055-14-9|this compound|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. homesciencetools.com [homesciencetools.com]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]

In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Di-iso-propyl-5-methylbenzene

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-di-iso-propyl-5-methylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecule's proton environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the principles of chemical shift theory, spin-spin coupling, and molecular symmetry. The molecule's C₂ᵥ symmetry simplifies the spectrum, resulting in five distinct proton signals. The quantitative data for these signals are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃ - Isopropyl) | ~1.25 | Doublet | ~6.9 | 12H |

| H-b (CH₃ - Ring) | ~2.30 | Singlet | - | 3H |

| H-c (CH - Isopropyl) | ~2.90 | Septet | ~6.9 | 2H |

| H-d (Ar-H) | ~6.80 | Singlet | - | 2H |

| H-e (Ar-H) | ~6.70 | Singlet | - | 1H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and may vary slightly based on the solvent and experimental conditions.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound, with each unique proton environment labeled according to the data table.

An In-depth Technical Guide to the GC-MS Analysis of 1,3-Di-iso-propyl-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-di-iso-propyl-5-methylbenzene. It details the experimental protocols, quantitative data, and fragmentation patterns to facilitate its identification and quantification in various matrices.

Introduction

This compound is an alkylated aromatic hydrocarbon. Accurate and reliable analytical methods are essential for its characterization and quantification in research and industrial settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high separation efficiency and definitive identification.[1] This guide outlines a standard methodology for its analysis.

Experimental Protocol

A precise and reproducible experimental protocol is critical for the successful GC-MS analysis of this compound. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples, a direct injection after dilution with a suitable solvent is often sufficient.

-

Solvent Selection: Use a volatile organic solvent such as hexane or dichloromethane.

-

Sample Concentration: The final concentration should be adjusted to avoid detector saturation.

-

Filtration: Ensure the sample is free of particulate matter by passing it through a 0.45 µm syringe filter before injection.

For more complex matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) may be necessary to isolate and concentrate the analyte.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and analytical goals.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Molecular Weight | 176.30 g/mol | [2] |

| Kovats Retention Index (Semi-standard non-polar column) | 1206 | [3] |

| Molecular Ion (M⁺) | m/z 176 | [3] |

| Base Peak | m/z 161 | [3] |

Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion peak is observed at m/z 176. The base peak, which is the most abundant ion, is typically observed at m/z 161, corresponding to the loss of a methyl group ([M-15]⁺). Other significant fragments may be observed due to the loss of isopropyl groups or further fragmentation of the benzene ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The logical relationship of the primary fragmentation of this compound is depicted in the following diagram.

References

Mass Spectrometry of 1,3-Di-iso-propyl-5-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-iso-propyl-5-methylbenzene, also known as 3,5-diisopropyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₃H₂₀ and a molecular weight of approximately 176.30 g/mol .[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various scientific and industrial applications, including chemical synthesis and petroleum analysis. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry of this compound, including its fragmentation patterns, key spectral data, and a standard experimental protocol.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its alkyl substituents. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Ion Structure |

| 176 | 25-50 | [M]⁺ (Molecular Ion) |

| 161 | 50-100 | [M - CH₃]⁺ |

| 133 | 25-50 | [M - C₃H₇]⁺ |

| 119 | 10-25 | [M - C₃H₇ - CH₂]⁺ or [M - C₄H₉]⁺ |

| 105 | 5-15 | [C₈H₉]⁺ |

| 91 | 5-15 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative abundances are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The PubChem database lists prominent peaks for the compound at m/z 177, 135, 175, 161, and 163, which likely correspond to the molecular ion with isotopic contributions and key fragment ions.[1]

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily dictated by the stability of the resulting carbocations. The major fragmentation pathways involve the loss of alkyl groups from the benzene ring.

The initial event is the ionization of the molecule, forming a molecular ion ([M]⁺) at m/z 176. The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the isopropyl groups, leading to the formation of a stable secondary benzylic carbocation at m/z 161. This is often the base peak in the spectrum.

Another significant fragmentation involves the loss of an isopropyl radical (•C₃H₇), resulting in a fragment ion at m/z 133. Further fragmentation of this ion can occur through the loss of a methylene group (CH₂) to yield an ion at m/z 119. The formation of the tropylium ion at m/z 91 is a common rearrangement for alkylbenzenes and is also observed, though with lower abundance.[3]

Experimental Protocols

The following is a generalized experimental protocol for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.

3. Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

4. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

5. Data Analysis:

-

The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to this compound is extracted and analyzed. The background is subtracted to obtain a clean spectrum.

Conclusion

The mass spectrometry of this compound under electron ionization provides a reproducible and characteristic fragmentation pattern that is invaluable for its identification. The primary fragmentation pathways involve the loss of methyl and isopropyl radicals, leading to the formation of stable benzylic carbocations. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with this and similar alkylbenzene compounds.

References

An In-depth Technical Guide to the Synthesis of Substituted Alkylbenzenes from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for producing substituted alkylbenzenes from m-xylene (1,3-dimethylbenzene). It covers reaction mechanisms, experimental conditions, quantitative data, and detailed protocols for key transformations, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction: The Significance of Alkylated m-Xylenes

m-Xylene is an aromatic hydrocarbon that serves as a crucial starting material in the synthesis of a wide range of chemical intermediates.[1][2] Its alkylated derivatives are particularly valuable in the manufacturing of polymers, solvents, and active pharmaceutical ingredients. For instance, 5-tert-butyl-m-xylene is a key precursor in the synthesis of the nasal decongestant xylometazoline. The strategic introduction of alkyl groups onto the m-xylene core allows for the precise tuning of molecular properties, making the mastery of these synthetic routes essential for advanced chemical manufacturing.

Primary Synthetic Methodologies

The two principal strategies for synthesizing alkylated m-xylenes are Direct Alkylation via the Friedel-Crafts reaction and a two-step Acylation-Reduction pathway. Each method offers distinct advantages and presents unique challenges regarding regioselectivity and reaction control.

Direct Synthesis: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds on an aromatic ring through electrophilic aromatic substitution.[3][4] The reaction involves the activation of an alkylating agent, typically an alkyl halide, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4]

The mechanism begins with the Lewis acid abstracting a halide from the alkylating agent to generate a carbocation electrophile.[5][6] This highly reactive species is then attacked by the nucleophilic π-system of the m-xylene ring. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and regenerates the catalyst.[4][6]

Regioselectivity : The two methyl groups on m-xylene are ortho, para-directing activators. Electrophilic attack is sterically favored at the 4- and 6-positions (ortho to one methyl group and para to the other) and electronically favored at the 2-, 4-, and 6-positions. However, attack at the 5-position (meta to both methyl groups) is also possible. In the case of tert-butylation, the major product is often the thermodynamically stable 1-tert-butyl-3,5-dimethylbenzene , a result of isomerism under the reaction conditions.[7]

Indirect Synthesis: Friedel-Crafts Acylation and Reduction

To overcome the limitations of direct alkylation, such as carbocation rearrangements and polyalkylation, a two-step acylation-reduction sequence is often employed. This method provides greater control over the final product structure.

Step 1: Friedel-Crafts Acylation This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[8] The electrophile in this case is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4] This reaction is generally less prone to poly-substitution because the resulting ketone is deactivated towards further electrophilic attack.

Step 2: Reduction of the Acyl Ketone The acyl group introduced in the first step is then reduced to a methylene group (-CH₂-), yielding the desired alkylbenzene. Two primary methods are used for this transformation:

-

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone.[9][10] It is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strongly acidic conditions.[9][10]

-

Wolff-Kishner Reduction : This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[11][12][13] The driving force is the formation of a stable nitrogen gas molecule.[11] This method is ideal for substrates that are sensitive to acid but stable in strong base.[11][12][13]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of substituted alkylbenzenes from m-xylene.

Table 1: Friedel-Crafts Alkylation of m-Xylene

| Alkylating Agent | Catalyst | Temperature (°C) | Time | Yield (%) | Product |

| tert-Butyl Chloride | AlCl₃ (<2 wt%) | < 50 | - | > 90 | 5-tert-Butyl-m-xylene |

| tert-Butanol | UDCaT-5 | 150 | - | 96 (conversion) | 5-tert-Butyl-m-xylene (82% selectivity)[14] |

| Propylene | AlCl₃ (~1 wt%) | 70 - 90 | 0.5 - 1 h | ~50 (conversion) | Isopropyl-m-xylenes |

Table 2: Reduction Methods for Acyl-m-xylenes

| Reaction | Reagents | Conditions | Substrate Suitability |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), conc. HCl | Reflux | Stable in strong acid[9] |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | High temp (e.g., 180-200°C) | Stable in strong base[12][13] |

Alternative and Greener Methodologies

Research into more sustainable synthetic routes has led to the development of alternatives to traditional Lewis acid catalysts, which are often corrosive, toxic, and require stoichiometric amounts and complex aqueous workups.[14]

-

Solid Acid Catalysts : Mesoporous superacids like sulfated zirconia (e.g., UDCaT-5) have demonstrated high activity and selectivity in the tert-butylation of m-xylene using tert-butanol as a greener alkylating agent.[14] These catalysts are often reusable and operate under milder conditions.

-

Graphite Catalysis : Graphite has been shown to effectively catalyze Friedel-Crafts alkylation, eliminating the need for a hazardous Lewis acid and simplifying the product workup to a simple filtration.[15][16]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of m-Xylene with tert-Butyl Chloride

This protocol is a representative procedure for the synthesis of 5-tert-butyl-m-xylene.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or calcium chloride

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a drying tube filled with CaCl₂ connected to tubing leading to a beaker with water to trap HCl gas), add m-xylene and tert-butyl chloride.[3]

-

Cooling : Cool the reaction mixture in an ice-water bath to 0-5°C.[3]

-

Catalyst Addition : While stirring, slowly and carefully add the anhydrous Lewis acid catalyst (FeCl₃ or AlCl₃) in small portions. The reaction is exothermic and will evolve HCl gas.[3]

-

Reaction : Allow the reaction to stir in the ice bath for 30-45 minutes. Vigorous bubbling should be observed.[3][6] Afterwards, remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 30 minutes or until gas evolution subsides.[3]

-

Quenching : Carefully quench the reaction by slowly adding ice-cold water to the flask to decompose the catalyst.

-

Extraction : Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., dichloromethane) and extract the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

-

Drying and Filtration : Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent.

-

Purification : Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to separate the desired alkylated xylene from any unreacted starting material or side products.

Protocol 2: General Procedure for Wolff-Kishner Reduction

This protocol outlines the general steps for reducing an aryl-alkyl ketone (product of Friedel-Crafts acylation) to the corresponding alkylbenzene.

Materials:

-

Aryl-alkyl ketone (e.g., 2,4-dimethylbutyrophenone)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

High-boiling solvent (e.g., ethylene glycol or diethylene glycol)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Hydrochloric acid (dilute, for neutralization)

Procedure:

-

Hydrazone Formation : In a round-bottom flask fitted with a reflux condenser, dissolve the aryl-alkyl ketone in the high-boiling solvent. Add hydrazine monohydrate and heat the mixture (e.g., to ~110°C) for 1-2 hours to form the hydrazone intermediate.[17]

-

Addition of Base : Cool the mixture slightly and add solid potassium hydroxide pellets.

-

Reduction : Heat the mixture to a higher temperature (e.g., 190-200°C).[11] Water and excess hydrazine will distill off. The reaction mixture is held at this temperature for 3-4 hours, during which nitrogen gas evolves and the reduction occurs.

-

Workup : Cool the reaction mixture to room temperature and dilute with water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing and Neutralization : Wash the combined organic extracts with dilute HCl to neutralize any remaining base, followed by a wash with water and then brine.

-

Drying and Purification : Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. Purify the resulting alkylbenzene by distillation or chromatography as needed.

Signaling Pathways and Logical Relationships

The regiochemical outcome of electrophilic substitution on m-xylene is governed by the directing effects of the two methyl groups and the steric hindrance of the incoming electrophile.

References

- 1. m-Xylene - Wikipedia [en.wikipedia.org]

- 2. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved In a Friedel-Crafts reaction using meta-xylene, | Chegg.com [chegg.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 15. beyondbenign.org [beyondbenign.org]

- 16. gctlc.org [gctlc.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to Substituted Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research, scientific, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. The user of this guide assumes all responsibility for the application of this information.

Introduction

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of two structurally related substituted phenolic compounds: 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4) and 2,4-di-tert-butylphenol (CAS 96-76-4). These compounds are of significant interest in drug development and material science due to their potent antioxidant properties and other biological activities. While the initial inquiry referenced an incorrect CAS number, this guide focuses on these more relevant molecules, which are widely studied for their applications in various fields, including pharmaceuticals and polymer chemistry.

Core Properties

The physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol and 2,4-di-tert-butylphenol are summarized in the tables below for easy comparison. These properties are crucial for understanding their behavior in different experimental and formulation settings.

Table 1: Physicochemical Properties of 2,6-di-tert-butyl-4-mercaptophenol

| Property | Value | Reference |

| CAS Number | 950-59-4 | [1][2][3] |

| Molecular Formula | C₁₄H₂₂OS | [1][3][] |

| Molecular Weight | 238.39 g/mol | [1][3][] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 65-69 °C | [3] |

| Boiling Point | 85-97 °C at 0.2 Torr | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 136.6 ± 27.9 °C | [3] |

| Refractive Index | 1.537 | [3] |

| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate, hexanes | [6] |

Table 2: Physicochemical Properties of 2,4-di-tert-butylphenol

| Property | Value | Reference |

| CAS Number | 96-76-4 | [7][8] |

| Molecular Formula | C₁₄H₂₂O | [8][9] |

| Molecular Weight | 206.32 g/mol | [8][9] |

| Appearance | White to yellow powder or solid | [10] |

| Melting Point | 53-56 °C | |

| Boiling Point | 265 °C | |

| Density | 0.914 g/cm³ (at 20 °C) | [9] |

| Vapor Pressure | 1 mmHg (at 84.5 °C) | [9] |

| Solubility in Water | 0.033 g/L at 25 °C |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are critical for researchers. The following sections provide illustrative experimental protocols based on published literature and patents.

Synthesis of 2,6-di-tert-butyl-4-mercaptophenol

A common synthetic route to 2,6-di-tert-butyl-4-mercaptophenol involves the sulfonation of 2,6-di-tert-butylphenol followed by reduction of the resulting sulfonic acid derivative.[11]

Step 1: Sulfonation of 2,6-di-tert-butylphenol

-

A solution of 2,6-di-tert-butylphenol (50 g; 0.2425 moles) in methylene chloride (37.5 g) is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.[11]

-

The solution is cooled to 0-5°C.[11]

-

In a separate vessel, trimethylsilyl chloride (29.8 g; 0.2675 mol) is mixed with methylene chloride (337.5 g) under a nitrogen atmosphere.[12]

-

The mixture is heated to reflux (40°C), and 98% chlorosulfonic acid (28.82 g; 0.2425 moles) is added dropwise over 10 minutes. The mixture is then refluxed for one hour to form the silylated sulfonating agent in situ.[11][12]

-

The prepared sulfonating agent solution is cooled to 0°C and added dropwise to the 2,6-di-tert-butylphenol solution over 30 minutes, maintaining the temperature at 0-5°C.[11] This yields a solution of 2,6-di-tert-butyl-4-hydroxy-benzenesulfonic acid chloride.[11]

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol

-

The solution containing 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid chloride is made inert with nitrogen gas and cooled to 15°C.[11]

-

Zinc powder (44.6 g; 0.68 moles) is added portionwise.[11]

-

37% aqueous hydrochloric acid (188 g; 1.9 moles) is then added dropwise over 2 hours under vigorous stirring.[11]

-

After the addition is complete, the reaction mixture is brought to room temperature and stirred for an additional 3 hours.[11]

-

The mixture is filtered under a nitrogen atmosphere, and the phases are separated. The aqueous phase is extracted with methylene chloride.[11][12]

-

The combined organic phases are washed with deionized water and then with a saturated sodium chloride solution.[12]

-

The organic solvent is evaporated under vacuum to yield the solid product, 2,6-di-tert-butyl-4-mercaptophenol.[12]

Biological Activity and Signaling Pathways

Substituted phenols exhibit a wide range of biological activities, with their antioxidant properties being the most prominent.

Antioxidant and Other Activities of 2,6-di-tert-butyl-4-mercaptophenol

2,6-di-tert-butyl-4-mercaptophenol is a potent antioxidant that can scavenge free radicals, thereby protecting cells from oxidative damage.[] This activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species.[] Beyond its antioxidant effects, this compound has shown potential in several therapeutic areas:

-

Neuroprotection: It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, suggesting its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[]

-

Antibacterial Activity: It can inhibit the growth of bacteria such as Staphylococcus aureus and Streptococcus mutans.[]

-

Anticancer Potential: It may induce apoptosis (programmed cell death) in cancer cells.[]

2,4-di-tert-butylphenol: A Modulator of RXRα Signaling

2,4-di-tert-butylphenol is a naturally occurring and synthetically produced antioxidant.[10][13][14] It has been found in various organisms, including bacteria, fungi, and plants.[13][15] While it possesses antioxidant and anti-inflammatory properties, a significant aspect of its biological activity is its role as an endocrine disruptor.[14]

Recent studies have revealed that 2,4-di-tert-butylphenol can induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells.[16] This effect is mediated through the activation of the Retinoid X Receptor alpha (RXRα).[16] RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. 2,4-di-tert-butylphenol directly binds to and activates RXRα, which in turn activates the PPARγ/RXRα heterodimer, leading to the expression of adipogenic marker genes and increased lipid accumulation.[16] Interestingly, its structural isomer, 2,6-di-tert-butylphenol, does not exhibit this activity, highlighting the importance of the specific substitution pattern for RXRα activation.[16]

Safety Information

Table 3: GHS Hazard Information for 2,6-di-tert-butyl-4-mercaptophenol

| Pictogram | Signal Word | Hazard Statement |

| GHS07 | Warning | H302: Harmful if swallowed.[1] |

Table 4: GHS Hazard Information for 2,4-di-tert-butylphenol

| Pictogram | Signal Word | Hazard Statement |

| GHS07, GHS09 | Warning | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]H410: Very toxic to aquatic life with long lasting effects.[7] |

Handling Precautions: Standard laboratory safety protocols should be followed when handling these compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

2,6-di-tert-butyl-4-mercaptophenol and 2,4-di-tert-butylphenol are important substituted phenolic compounds with significant antioxidant properties and diverse biological activities. Their synthesis, while requiring careful control of reaction conditions, is well-documented, enabling further research into their potential applications. The ability of 2,4-di-tert-butylphenol to modulate the RXRα signaling pathway highlights the need for a thorough understanding of the structure-activity relationships of such compounds in drug development and toxicology. This guide provides a foundational resource for professionals engaged in the study and application of these versatile molecules.

References

- 1. 2,6-Di-tert-butyl-4-mercaptophenol | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 5. 2,6-Di-tert-butyl-4-mercaptophenol 950-59-4 | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. chemos.de [chemos.de]

- 8. scbt.com [scbt.com]

- 9. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]

- 10. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol - Google Patents [patents.google.com]

- 12. JP2965755B2 - Process for producing 2,6-di-t-butyl-4-mercapto-phenol - Google Patents [patents.google.com]

- 13. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 15. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]

- 16. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diisopropyl-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diisopropyl-5-methylbenzene, also known by its IUPAC name, 1-methyl-3,5-di(propan-2-yl)benzene. This document details its chemical and physical properties, synthesis protocols, safety information, and potential applications, with a particular focus on its relevance as a chemical intermediate in various fields, including the synthesis of pharmacologically relevant compounds.

Chemical Identity and Physical Properties

1,3-Diisopropyl-5-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted with two isopropyl groups and one methyl group at the 1, 3, and 5 positions, respectively.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-diisopropyl-5-methylbenzene | |

| Synonyms | 3,5-Diisopropyltoluene, Benzene, 1-methyl-3,5-bis(1-methylethyl)- | [1] |

| CAS Number | 3055-14-9 | [1] |

| Molecular Formula | C₁₃H₂₀ | [1] |

| Molecular Weight | 176.30 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥97% to 98% | [1] |

| Storage | Room temperature or refrigerator |

Note on Physical Properties: While some sources list the compound as a solid, detailed physical properties such as a definitive melting point, boiling point, and density are not consistently available in the public domain. Data for the closely related compound, 1,3-diisopropylbenzene (CAS 99-62-7), which is a colorless liquid at room temperature with a boiling point of 203 °C and a melting point of -63 °C, are often cited but do not apply to 1,3-diisopropyl-5-methylbenzene.[2][3]

Synthesis of 1,3-Diisopropyl-5-methylbenzene

The primary method for synthesizing 1,3-diisopropyl-5-methylbenzene is through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of two isopropyl groups onto the toluene ring using an alkylating agent in the presence of a Lewis acid catalyst.

Synthesis Pathway

The synthesis involves the reaction of toluene with an isopropylating agent, such as isopropyl alcohol or propene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The methyl group on the toluene ring directs the incoming isopropyl groups primarily to the ortho and para positions. However, under certain conditions, thermodynamic control can favor the formation of the more stable 1,3,5-isomer.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

The following is a representative, generalized protocol for the synthesis of 1,3-diisopropyl-5-methylbenzene. Molar ratios, reaction times, and temperatures may need to be optimized for best results.

Materials:

-

Toluene

-

Isopropyl alcohol (or 2-chloropropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Reaction flask with a reflux condenser and a gas trap

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube or an inert gas atmosphere.

-

Initial Mixture: Charge the flask with anhydrous aluminum chloride and the anhydrous solvent. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add a mixture of toluene and isopropyl alcohol from the dropping funnel to the cooled catalyst suspension with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction time can vary depending on the scale and specific conditions.

-

Quenching: After the reaction is complete, cautiously pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate 1,3-diisopropyl-5-methylbenzene.

Safety and Handling

1,3-Diisopropyl-5-methylbenzene should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Data corresponds to GHS classifications for similar aromatic hydrocarbons and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for complete and accurate information.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications and Relevance in Drug Development

While direct applications of 1,3-diisopropyl-5-methylbenzene in drug development are not widely documented, its chemical structure makes it a valuable intermediate for the synthesis of other compounds with potential biological activity. The bulky isopropyl groups can impart specific steric and electronic properties to a molecule, which can be advantageous in designing ligands for biological targets.

Potential as a Precursor to 5-Methylresorcinol (Orcinol)

A significant potential application of 1,3-diisopropyl-5-methylbenzene in a pharmaceutical context is its role as a precursor to 5-methylresorcinol (also known as orcinol). This transformation can be achieved through a process analogous to the Hock rearrangement of 1,3-diisopropylbenzene, which is the principal industrial route to resorcinol. This process would involve the oxidation of the isopropyl groups to form hydroperoxides, followed by an acid-catalyzed rearrangement.

Pharmacological Relevance of 5-Methylresorcinol

5-Methylresorcinol (Orcinol) is a naturally occurring compound found in many species of lichens and has demonstrated a range of biological activities.[4] It is used as a raw material in the production of pharmaceuticals and is being investigated for various therapeutic applications.[5]

Table 3: Reported Biological Activities and Applications of 5-Methylresorcinol

| Area of Application | Reported Activity/Use | Reference |

| Pharmaceuticals | Raw material for drug synthesis; anti-inflammatory effects for topical treatments. | [5][6] |

| Cosmetics | Antioxidant properties, skin lightening by inhibiting melanin production. | [6] |

| Enzyme Inhibition | Inhibition of human carbonic anhydrase (hCA-I) and tyrosinase. | [5][7] |

| Anticancer Research | Found in lichen extracts showing apoptotic and anti-angiogenesis effects in cancer cell lines. | [8] |

| Antimicrobial | Antimicrobial properties investigated for use as a natural preservative. | [6] |

The utility of 5-methylresorcinol as a versatile scaffold in medicinal chemistry underscores the indirect importance of its potential precursor, 1,3-diisopropyl-5-methylbenzene, to the field of drug development.

Conclusion

1,3-Diisopropyl-5-methylbenzene is a polysubstituted aromatic hydrocarbon synthesized via the Friedel-Crafts alkylation of toluene. While it may not have direct applications as a therapeutic agent, its significance lies in its potential as a chemical intermediate. Its conversion to 5-methylresorcinol (orcinol), a compound with established and emerging pharmacological and cosmetic applications, provides a clear rationale for its importance to researchers in drug development and medicinal chemistry. Further investigation into the synthesis and derivatization of 1,3-diisopropyl-5-methylbenzene could unveil new pathways to novel bioactive molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 4. Orcinol - Wikipedia [en.wikipedia.org]

- 5. indiamart.com [indiamart.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Methylresorcinol monohydrate | TargetMol [targetmol.com]

- 8. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene as a Bulky Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-iso-propyl-5-methylbenzene is a sterically hindered aromatic hydrocarbon solvent. Its bulky nature, high boiling point, and low polarity make it a valuable tool in organic synthesis, particularly for reactions requiring high temperatures and those involving sterically demanding substrates. This document provides detailed application notes and experimental protocols for its use in challenging cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The inherent steric hindrance of this compound can influence reaction selectivity and facilitate the synthesis of complex molecules, which is of significant interest in drug development and materials science.

Physical and Chemical Properties

The utility of this compound as a solvent is dictated by its physical and chemical properties. Its high boiling point allows for a wide reaction temperature range, while its non-polar nature influences the solubility of reagents and catalysts.

| Property | Value | Reference |

| CAS Number | 3055-14-9 | [1][2] |

| Molecular Formula | C₁₃H₂₀ | [2] |

| Molecular Weight | 176.30 g/mol | [2] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in common organic solvents; Insoluble in water. | |

| LogP | 4.24182 | [2] |

Note: Specific values for boiling point and density for this compound were not available in the search results. However, related bulky aromatic solvents like 1,3,5-triisopropylbenzene have a boiling point of 232-236 °C.

Applications in Organic Synthesis

The bulky and non-coordinating nature of this compound and its analogs, such as 1,3,5-triisopropylbenzene, makes them suitable for a variety of applications in organic synthesis:

-

High-Temperature Reactions: Its high boiling point makes it an ideal solvent for reactions requiring elevated temperatures to overcome activation energy barriers.

-

Sterically Hindered Cross-Coupling Reactions: It can facilitate the coupling of sterically congested substrates by providing a non-coordinating environment that does not interfere with the catalytic cycle.

-

Reactions Requiring a Non-Polar Medium: Its hydrocarbon structure provides a non-polar environment suitable for dissolving non-polar reactants and catalysts.

-

Stabilization of Reactive Intermediates: The bulky solvent cage can help to stabilize reactive intermediates in certain reactions.

Experimental Protocols

The following protocols are examples of how this compound or a close structural analog can be used as a bulky solvent in palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. When dealing with sterically hindered aryl halides and boronic acids, traditional solvents can sometimes lead to low yields due to steric hindrance around the reaction center. A bulky, high-boiling solvent like 1,3,5-triisopropylbenzene (a close analog of this compound) can be advantageous in these cases.

Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol is adapted from methodologies developed for the synthesis of sterically hindered biaryls.

Reaction Scheme:

Materials:

-

Sterically hindered aryl halide (e.g., 2-bromo-1,3,5-triisopropylbenzene)

-

Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a bulky phosphine ligand like SPhos)

-

Base (e.g., K₃PO₄)

-

1,3,5-Triisopropylbenzene (solvent)

-

Anhydrous, deoxygenated toluene (for catalyst and ligand dissolution)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

-

Solvent Addition: Add a small amount of anhydrous, deoxygenated toluene to dissolve the catalyst and ligand.

-

Reagent Addition: To the flask, add the sterically hindered aryl halide, the sterically hindered arylboronic acid, and the base.

-

Bulky Solvent Addition: Add 1,3,5-triisopropylbenzene as the bulk solvent.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl.

Expected Results:

The use of a bulky solvent is expected to facilitate the coupling of sterically hindered substrates, leading to higher yields compared to less bulky solvents.

| Reactants | Product | Yield | Reference |

| 2-Bromo-1,3,5-triisopropylbenzene + 2,6-Dimethylphenylboronic Acid | 2-(2,6-Dimethylphenyl)-1,3,5-triisopropylbenzene | High | Adapted from principles for hindered couplings |

Application Note 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction can be challenging when using sterically hindered aryl halides and amines. A high-boiling, non-polar solvent can be beneficial in these cases. A study has shown the successful amination of the highly hindered 2-chloro-1,3,5-triisopropylbenzene.[3][4]

Protocol: Synthesis of a Tetra-ortho-substituted Diaryl-amine

This protocol is based on the successful coupling of a highly hindered aryl chloride with a hindered aniline.[3][4]

Reaction Scheme:

Materials:

-

2-Chloro-1,3,5-triisopropylbenzene

-

2,6-Diisopropylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Base (e.g., NaOtBu)

-

Toluene (as the solvent in the cited example, though a higher boiling bulky solvent could be used for even more challenging substrates)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂, the phosphine ligand, and the base.

-

Reagent Addition: Add the 2,6-diisopropylaniline and 2-chloro-1,3,5-triisopropylbenzene.

-

Solvent Addition: Add the solvent (e.g., toluene).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Quantitative Data:

| Aryl Halide | Amine | Product | Yield | Reference |

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | N-(2,6-Diisopropylphenyl)-2,4,6-triisopropylaniline | 96% | [3][4] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Sterically Hindered Cross-Coupling

References

Application Notes and Protocols: 1,3-Di-iso-propyl-5-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-di-iso-propyl-5-methylbenzene, also known as 3,5-diisopropyltoluene, in organic synthesis. This symmetrically substituted aromatic hydrocarbon serves as a versatile starting material and intermediate in the synthesis of various organic compounds.

Overview and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₃H₂₀ and a molecular weight of 176.30 g/mol . Its structure, characterized by a central benzene ring substituted with two isopropyl groups and one methyl group at the 1, 3, and 5 positions, imparts specific steric and electronic properties that influence its reactivity.

| Property | Value |

| CAS Number | 3055-14-9 |

| Molecular Formula | C₁₃H₂₀ |

| Molecular Weight | 176.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with an isopropylating agent, such as isopropyl alcohol or propene, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically yields a mixture of isomers, and subsequent isomerization may be necessary to obtain the desired 1,3,5-substituted product.

General Reaction Scheme

The synthesis can be visualized as a two-step process: initial alkylation followed by isomerization to the thermodynamically more stable 1,3,5-isomer.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation and Isomerization (Illustrative)

Materials:

-

Toluene

-

Isopropyl chloride (or isopropyl alcohol and a dehydrating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

Part A: Friedel-Crafts Alkylation

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous aluminum chloride (e.g., 0.3 moles) and anhydrous diethyl ether (e.g., 100 mL).

-

Cool the flask in an ice bath.

-

From the dropping funnel, add a mixture of toluene (e.g., 1 mole) and isopropyl chloride (e.g., 2.2 moles) dropwise with vigorous stirring over a period of 1-2 hours.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product, which will be a mixture of cymene and diisopropyltoluene isomers.

Part B: Isomerization

-

The crude product from Part A can be subjected to isomerization to enrich the 1,3,5-isomer. This is typically achieved by heating the mixture with a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) at elevated temperatures.

-

The specific conditions for isomerization (catalyst, temperature, and reaction time) need to be optimized to maximize the yield of the desired product.

-

After the isomerization, the reaction mixture is worked up similarly to the alkylation step (neutralization, washing, drying, and solvent removal).

-

The final product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio (Toluene:Isopropylating Agent) | Typical Yield (Isomer Mixture) |

| Toluene, Isopropyl Chloride | 1 : 2.2 | 60-70% |

Applications in Organic Synthesis

This compound serves as a precursor in the synthesis of more complex molecules, particularly those requiring a sterically hindered and electron-rich aromatic core.

Precursor to Functionalized Aromatic Compounds

The benzene ring of this compound can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, to introduce functional groups at the remaining ortho and para positions relative to the alkyl groups.

Caption: Functionalization of this compound.

Potential Precursor for Bioactive Molecules

While direct experimental protocols starting from this compound are not extensively documented, its structural motifs are present in certain classes of bioactive molecules. For instance, the closely related 3,5-disubstituted toluene core is a key component in the synthesis of intermediates for pharmaceuticals like the aromatase inhibitor anastrozole. A multi-step synthesis starting from 5-methyl-1,3-phthalic acid has been reported to produce 3,5-bis(2-cyano-isopropyl)-toluene, an important intermediate for anastrozole.[2][3] This suggests that this compound could potentially be a starting material for analogous structures through functional group interconversions.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. Researchers should consult original literature and perform appropriate safety assessments before conducting any experiment. The quantitative data is for informational purposes and may vary depending on the specific reaction conditions.

References

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction